molecular formula C13H13ClF6N2O B11469624 N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide

N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide

Cat. No.: B11469624
M. Wt: 362.70 g/mol
InChI Key: QVWAJBGURWOJGM-UHFFFAOYSA-N
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Description

N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide is a synthetic organic compound characterized by its unique chemical structure It contains a trifluoromethyl group, a chloroaniline moiety, and a butyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide typically involves the reaction of 4-chloroaniline with a trifluoromethyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroaniline moiety can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used. The reactions are conducted under controlled temperature and pressure.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides. The reactions are performed in the presence of a suitable solvent and a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and chemical entities.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide
  • N1-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide
  • N1-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide

Comparison

Compared to similar compounds, N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C13H13ClF6N2O

Molecular Weight

362.70 g/mol

IUPAC Name

N-[2-(4-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]butanamide

InChI

InChI=1S/C13H13ClF6N2O/c1-2-3-10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-4-8(14)5-7-9/h4-7,21H,2-3H2,1H3,(H,22,23)

InChI Key

QVWAJBGURWOJGM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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